Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Overview
Description
“Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate” is a compound that belongs to the quinoline family . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .
Synthesis Analysis
Quinoline derivatives are designed and synthesized by chemists through new strategies on par with the reported methods . For example, three series of orally bioactive pyrazole-containing quinoline derivatives were conveniently synthesized by treating 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole, (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethanamine, fluoro-pyrazole, and methyl-pyrazole .Molecular Structure Analysis
The molecular structure of quinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of “this compound” would be a derivative of this basic quinoline structure.Chemical Reactions Analysis
The study of N-heterocycles, such as quinoline, has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .Scientific Research Applications
Quinoline Derivatives in Medicinal Chemistry
Quinoline, including its derivatives like Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate, is a prominent pharmacophore in medicinal chemistry. Its broad spectrum of bioactivity makes it an integral core template in drug design. The chemistry and therapeutic potential of quinoline motifs have been extensively studied. Notably, derivatives of bioactive quinolines have been synthesized through various synthetic approaches. These compounds have shown significant efficacies in in vivo and in vitro screenings, indicating their potential in novel drug development. Due to the medicinal potential of quinoline and its derivatives, there's a substantial opportunity for medicinal chemists to explore more biomolecular quinolines for future pharmaceutical applications (Ajani, Iyaye & Ademosun, 2022).
Xenobiotics Derived from Food Processing
In the context of dietary assessment, quinoline derivatives have been investigated for their presence as xenobiotics in food processing. A study focusing on the intake of heterocyclic amines (HAs), polycyclic aromatic hydrocarbons (PAHs), nitrates, nitrites, nitrosamines, and acrylamide in adult populations used quinoline derivatives for analytical assessments. These compounds, mainly derived from meat and meat products, were linked with various cooking methods, revealing their widespread presence and levels of intake in different food sources. This emphasizes the need for more stringent measures to control their intake to levels recommended by health agencies (Zapico et al., 2022).
Analgesic Effects of Quinoline Derivatives
Research has also been conducted on the analgesic effects of newly synthesized derivatives of quinoline carbonic acids. Based on the structural similarity of these compounds with non-steroidal anti-inflammatory drugs, it was hypothesized that they might have analgesic activity. The study revealed that these compounds indeed showed analgesic effects to the sense of pain caused by a thermal stimulus. This finding opens up potential therapeutic applications of quinoline derivatives in pain management (Bečić et al., 2001).
Environmental Exposure and Toxicity Studies
Quinoline derivatives have also been a focus in environmental exposure and toxicity studies. For instance, research on organophosphorus and pyrethroid pesticides in South Australian children indicated the presence of quinoline derivatives in the environmental samples. Such studies highlight the chronic exposure to these compounds in specific populations, necessitating public health policies for regulating the use of chemicals containing quinoline derivatives (Babina et al., 2012).
Mechanism of Action
Target of Action
Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a quinoline derivative . Quinoline derivatives have been used since ancient times for the treatment of various diseases . .
Mode of Action
Quinoline derivatives are known to interact with cells and have been screened for their efficacy against typical drugs in the market .
Result of Action
Quinoline derivatives have been shown to exhibit pharmacological activity .
Future Directions
The future directions in the study of quinoline derivatives like “Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate” could involve the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats . This could inspire synthetic as well as medicinal chemists .
Properties
IUPAC Name |
methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-22-13-6-3-11(4-7-13)17-10-15(18(21)23-2)14-9-12(19)5-8-16(14)20-17/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFJKCGGBHVJOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361077 | |
Record name | methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355432-91-6 | |
Record name | methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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